2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolopyridine derivatives. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4, H2/Pd-C
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inverse agonist for RORγt or as an inhibitor for enzymes like PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine
- 1-Phenyl-2-(4-(2-phenyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
Molecular Formula |
C12H10BrF2N3O |
---|---|
Molecular Weight |
330.13 g/mol |
IUPAC Name |
2-bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H10BrF2N3O/c13-12-16-11-10(2-1-5-18(11)17-12)19-9-4-3-7(14)6-8(9)15/h3-4,6,10H,1-2,5H2 |
InChI Key |
ZOXZUQPMOYOAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC(=NN2C1)Br)OC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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